molecular formula C20H19FN4O2 B2385746 1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea CAS No. 1021112-38-8

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea

Cat. No.: B2385746
CAS No.: 1021112-38-8
M. Wt: 366.396
InChI Key: WUGGTYWFZSFYTH-UHFFFAOYSA-N
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Description

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Urea Moiety: The urea moiety is attached through the reaction of isocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((6-(4-Chlorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2-((6-(4-Methylphenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-14-2-8-17(9-3-14)23-20(26)22-12-13-27-19-11-10-18(24-25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGGTYWFZSFYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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